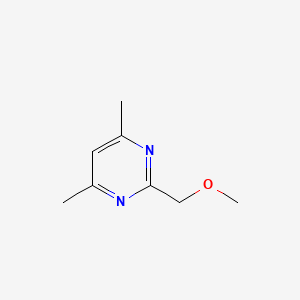
2-(Methoxymethyl)-4,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-4,6-dimethylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. The compound’s structure includes a pyrimidine ring substituted with methoxymethyl and dimethyl groups, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4,6-dimethylpyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloromethyl-4,6-dimethylpyrimidine with methanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with a methoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
2-(Methoxymethyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrimidine derivatives with oxidized functional groups.
Reduction: Reduced pyrimidine derivatives with hydrogenated functional groups.
Substitution: Pyrimidine derivatives with substituted functional groups.
科学的研究の応用
2-(Methoxymethyl)-4,6-dimethylpyrimidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Methoxymethyl)-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxymethyl and dimethyl groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methoxymethylpyrimidine: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
4,6-Dimethylpyrimidine: Lacks the methoxymethyl group, affecting its solubility and interaction with biological targets.
2-Chloromethyl-4,6-dimethylpyrimidine: Contains a chlorine atom instead of a methoxymethyl group, leading to different reactivity in substitution reactions.
Uniqueness
2-(Methoxymethyl)-4,6-dimethylpyrimidine is unique due to the presence of both methoxymethyl and dimethyl groups, which confer specific chemical properties and reactivity. These substitutions can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
89966-89-2 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
2-(methoxymethyl)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(2)10-8(9-6)5-11-3/h4H,5H2,1-3H3 |
InChIキー |
IZVGQCVASFFHSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)COC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
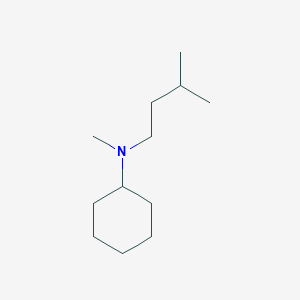
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)


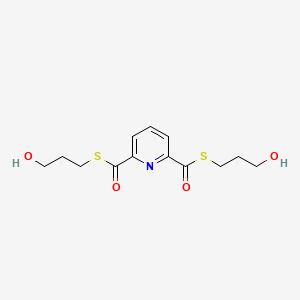
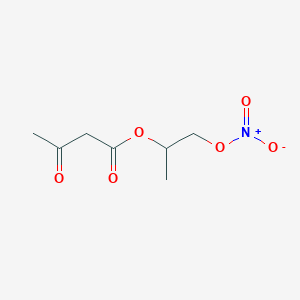
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
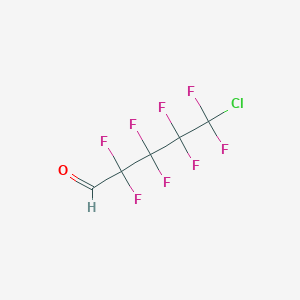
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
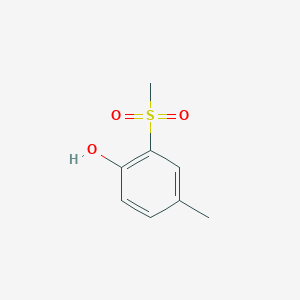

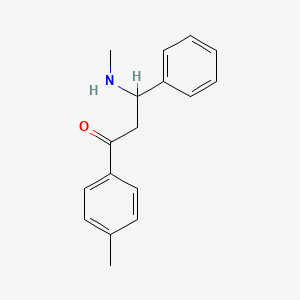
![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
